molecular formula C12H16N4O2 B14874207 2,4-Dioxo-1-(2-(pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

2,4-Dioxo-1-(2-(pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile

Cat. No.: B14874207
M. Wt: 248.28 g/mol
InChI Key: ZCNAIAOPQCVYTN-UHFFFAOYSA-N
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Description

2,4-Dioxo-1-(2-(pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dioxo-1-(2-(pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 2,4-dioxo-1,2,3,4-tetrahydropyrimidine with 2-(pyrrolidin-1-yl)propylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Dioxo-1-(2-(pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions could introduce a wide range of functional groups, leading to a diverse array of products .

Scientific Research Applications

2,4-Dioxo-1-(2-(pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Dioxo-1-(2-(pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins that play crucial roles in biological processes. The compound can modulate the activity of these targets, leading to various physiological effects. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

    Pyridodipyrimidine: A class of compounds with similar structural features but different biological activities.

    Indole Derivatives: Compounds containing an indole ring, known for their diverse biological activities.

    Imidazole Derivatives: Compounds with an imidazole ring, widely studied for their pharmacological properties.

Uniqueness

What sets 2,4-Dioxo-1-(2-(pyrrolidin-1-yl)propyl)-1,2,3,4-tetrahydropyrimidine-5-carbonitrile apart is its unique combination of a pyrimidine ring with a pyrrolidine moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C12H16N4O2

Molecular Weight

248.28 g/mol

IUPAC Name

2,4-dioxo-1-(2-pyrrolidin-1-ylpropyl)pyrimidine-5-carbonitrile

InChI

InChI=1S/C12H16N4O2/c1-9(15-4-2-3-5-15)7-16-8-10(6-13)11(17)14-12(16)18/h8-9H,2-5,7H2,1H3,(H,14,17,18)

InChI Key

ZCNAIAOPQCVYTN-UHFFFAOYSA-N

Canonical SMILES

CC(CN1C=C(C(=O)NC1=O)C#N)N2CCCC2

Origin of Product

United States

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